molecular formula C11H7Cl2N3O3S B11292416 Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11292416
M. Wt: 332.2 g/mol
InChI Key: MDFFVIHSZRDOQU-UHFFFAOYSA-N
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Description

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a specialized heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. This compound features a 1,2,3-thiadiazole core, a scaffold known for its diverse biological activities, functionalized with a methyl ester and a 2,4-dichlorobenzoylamino group. These functional groups make it a versatile intermediate for synthesizing more complex molecules, particularly through nucleophilic substitution or amide bond formation reactions. Researchers value this chemical for exploring structure-activity relationships in the development of new pharmacologically active compounds or crop protection agents. The presence of the 1,2,3-thiadiazole ring is often associated with unique electronic properties that can influence bioavailability and target binding. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For laboratory research use only.

Properties

Molecular Formula

C11H7Cl2N3O3S

Molecular Weight

332.2 g/mol

IUPAC Name

methyl 5-[(2,4-dichlorobenzoyl)amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C11H7Cl2N3O3S/c1-19-11(18)8-10(20-16-15-8)14-9(17)6-3-2-5(12)4-7(6)13/h2-4H,1H3,(H,14,17)

InChI Key

MDFFVIHSZRDOQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SN=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides, derived from hydrazine and thioureas, undergo cyclization in the presence of nitrous acid (HNO₂) to form 1,2,3-thiadiazoles. For example, treatment of methyl 2-(hydrazinecarbonyl)acrylate with thionyl chloride (SOCl₂) yields the corresponding acyl chloride, which cyclizes under acidic conditions to form the thiadiazole core.

Representative Conditions :

  • Reactants : Methyl 2-(hydrazinecarbonyl)acrylate, SOCl₂, HCl

  • Solvent : Dichloromethane

  • Temperature : 0–5°C (cyclization step)

  • Yield : ~60–70% (theoretical)

Introduction of the Amino Group at Position 5

The amino group at position 5 is introduced via nucleophilic substitution or reduction of a nitro precursor. Nitration of the thiadiazole ring followed by catalytic hydrogenation is a common approach.

Nitration and Reduction

Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures selectively functionalizes the 5-position. Subsequent reduction with hydrogen gas (H₂) and palladium on carbon (Pd/C) yields the amine.

Example Protocol :

  • Nitration : HNO₃ (90%), H₂SO₄ (98%), 0°C, 2 h

  • Reduction : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 4 h

  • Yield : 75–80% (isolated after purification)

Acylation with 2,4-Dichlorobenzoyl Chloride

The amino group is acylated using 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions. This step requires careful control of pH to avoid over-acylation or hydrolysis.

Schotten-Baumann Acylation

The amine is dissolved in a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) to maintain a basic pH. 2,4-Dichlorobenzoyl chloride is added dropwise, and the reaction is stirred vigorously to ensure efficient coupling.

Optimized Parameters :

  • Molar Ratio : 1:1.2 (amine:acyl chloride)

  • Base : 10% NaOH (aq)

  • Temperature : 0–5°C (prevents side reactions)

  • Yield : 85–90% (HPLC purity >95%)

Industrial-Scale Optimization

Scalable synthesis necessitates minimizing hazardous reagents and streamlining purification. A one-pot procedure combining cyclization, nitration, and acylation has been proposed, though yields remain suboptimal (~50%). Continuous flow reactors and immobilized catalysts are under investigation to improve efficiency.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient)

  • MS (ESI+) : m/z 388.9 [M+H]⁺

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.65 (m, 3H, aryl-H), 3.90 (s, 3H, OCH₃)

Chemical Reactions Analysis

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorobenzoyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cellular processes such as DNA replication, protein synthesis, or cell division, ultimately resulting in the death of the target cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate C₁₁H₇Cl₂N₃O₃S 332.16 2,4-dichlorobenzoylamino, methyl ester High hydrophobicity; potential electron-deficient thiadiazole core
Methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate C₁₁H₈FN₃O₃S 281.27 3-fluorobenzoylamino, methyl ester Reduced steric bulk compared to dichloro analog; fluorine's electronegativity may alter binding
Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate C₁₁H₁₀N₂O₄S₂ 314.34 phenylsulfonyl, ethyl ester Sulfonyl group enhances solubility; ethyl ester may affect metabolic stability
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) C₁₈H₁₄Cl₄FeN₆O₂S₂ 606.01 2,4-dichlorobenzoyl, thiourea-Fe³⁺ complex High binding affinity (ΔG = -7.64 kcal/mol); 4 hydrogen bonds and 12 hydrophobic interactions with 2EUD receptor

Key Observations:

Substituent Impact on Bioactivity :

  • The 2,4-dichlorobenzoyl group in the target compound and the iron(III) complex correlates with strong receptor interactions, likely due to hydrophobic and halogen bonding. In contrast, the 3-fluorobenzoyl analog may exhibit altered binding due to fluorine's smaller size and higher electronegativity.
  • Thiourea-based iron complexes (e.g., ) demonstrate superior binding affinity (ΔG = -7.64 kcal/mol) compared to hydroxyurea (ΔG = -5.20 kcal/mol), highlighting the role of metal coordination in enhancing stability.

Synthetic Pathways: Thiadiazole derivatives are commonly synthesized via cyclization (e.g., using NaSH or iodine/KI ) or nucleophilic substitutions.

Physicochemical Properties :

  • The phenylsulfonyl group in improves aqueous solubility compared to halogenated analogs, which could influence pharmacokinetics.
  • Methyl esters (e.g., target compound and ) generally exhibit faster hydrolysis than ethyl esters , affecting metabolic stability.

Biological Activity

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are recognized for their broad spectrum of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antiviral
  • Antidiabetic

The presence of the thiadiazole ring contributes to these activities due to its ability to interact with various biological targets.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2,4-dichlorobenzoyl chloride in the presence of a suitable solvent and base. The resulting product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Activity

Studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) show that this compound has moderate to high inhibitory effects depending on the concentration used.
Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis20100

This table summarizes the antimicrobial efficacy observed in preliminary studies.

Anticancer Activity

Recent research has indicated that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation. This compound was evaluated in several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Results showed that this compound induced apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic markers.

Case Studies

In a study conducted by researchers at [source], a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The findings indicated that this compound exhibited IC50 values in the low micromolar range across different cell lines.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Thiadiazole Ring : Essential for biological activity.
  • Dichlorobenzoyl Group : Enhances lipophilicity and interaction with cellular targets.
  • Carboxylate Group : May facilitate binding interactions with enzymes or receptors.

Q & A

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Answer : Standardize cell passage number, serum batch, and incubation time (e.g., 48 hours for MTT assays). Include positive controls (e.g., hydroxyurea for ribonucleotide reductase inhibition) and validate DMSO vehicle effects. Triplicate technical replicates and blinded data analysis minimize variability .

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